1-(Azetidin-1-yl)-3-fluoropropan-2-ol
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Overview
Description
1-(Azetidin-1-yl)-3-fluoropropan-2-ol is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, and a fluorinated propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-1-yl)-3-fluoropropan-2-ol can be achieved through several methods. One common approach involves the reaction of azetidine with 3-fluoropropanol under specific conditions. Another method includes the use of azetidin-3-one as a starting material, which undergoes a series of reactions including aza-Michael addition and Suzuki–Miyaura cross-coupling to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-(Azetidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can enhance binding affinity and selectivity, while the fluorinated propanol moiety can modulate the compound’s physicochemical properties. These interactions can lead to various biological effects, including enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar structural properties.
3-Fluoropropanol: A fluorinated alcohol with comparable functional groups.
Azetidin-3-one: A precursor in the synthesis of 1-(Azetidin-1-yl)-3-fluoropropan-2-ol.
Uniqueness
This compound is unique due to the combination of the azetidine ring and the fluorinated propanol moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H12FNO |
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Molecular Weight |
133.16 g/mol |
IUPAC Name |
1-(azetidin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C6H12FNO/c7-4-6(9)5-8-2-1-3-8/h6,9H,1-5H2 |
InChI Key |
WSVYMDBBBZQXCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC(CF)O |
Origin of Product |
United States |
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